1-Tosyl-1H-indole-4-carbonitrile
Description
1-Tosyl-1H-indole-4-carbonitrile is a substituted indole derivative characterized by a tosyl (p-toluenesulfonyl) group at the 1-position and a cyano (-CN) group at the 4-position of the indole ring.
Properties
Molecular Formula |
C16H12N2O2S |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylindole-4-carbonitrile |
InChI |
InChI=1S/C16H12N2O2S/c1-12-5-7-14(8-6-12)21(19,20)18-10-9-15-13(11-17)3-2-4-16(15)18/h2-10H,1H3 |
InChI Key |
OIWHUFPOHDKMFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C#N |
Origin of Product |
United States |
Scientific Research Applications
1-Tosyl-1H-indole-4-carbonitrile exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.
Antimicrobial Activity
Research indicates that indole derivatives, including this compound, possess significant antimicrobial properties. The indole moiety is known for its ability to interact with various biological targets, making it a potential candidate for developing anti-tubercular agents and other therapeutic applications .
Antitumor Properties
Studies have suggested that compounds similar to this compound possess antitumor activity. The indole structure is often associated with the inhibition of cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis .
The biological activity can be attributed to its interaction with specific molecular targets, such as inhibiting enzymes critical for tumor growth or microbial survival by binding to their active sites.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Case Study 2: Antitumor Effects
In vitro assays demonstrated that this compound effectively reduced the viability of cancer cell lines, including breast and lung cancer cells. The compound's mechanism involved inducing apoptosis through caspase activation pathways, highlighting its potential as an anticancer therapeutic .
Comparison with Similar Compounds
1-Methyl-1H-indole-4-carbonitrile (CAS 628711-58-0)
3-Acetyl-5-hydroxy-1-cyclopropyl-2-methyl-1H-benzo[g]indole-4-carbonitrile (Compound 11h)
1-Benzyl-1H-indole-3-carbonitrile
- Synthesis : Prepared via Pd/Cu-catalyzed cyanation of N-benzyl indoles under oxidative conditions .
- Reactivity: The 3-cyano position facilitates nucleophilic additions, contrasting with 4-cyano derivatives like 1-Tosyl-1H-indole-4-carbonitrile, where steric hindrance from the tosyl group may limit reactivity .
Physical Properties
Key Observations :
This compound
1-Benzyl-1H-indole-3-carbonitrile
3-Acetyl-benzo[g]indole-4-carbonitrile
- Multicomponent Synthesis: Cyclocondensation of aldehydes, malononitrile, and cyclopropane derivatives, followed by acetylation .
Data Tables
Table 1: Structural Comparison of Indole Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Tosyl-1H-indole-4-carbonitrile?
- Methodological Answer : The synthesis typically involves introducing the tosyl group (toluenesulfonyl) at the indole nitrogen. A common approach is reacting 1H-indole-4-carbonitrile with tosyl chloride (TsCl) in an aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., pyridine or DMAP). Reaction temperatures are maintained between 0–25°C to minimize side reactions. Purification via column chromatography with ethyl acetate/hexane gradients yields the product .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : The nitrile (-CN) stretch appears at ~2,200 cm⁻¹, while sulfonyl (-SO₂) vibrations are observed at ~1,350 cm⁻¹ (asymmetric) and ~1,150 cm⁻¹ (symmetric) .
- NMR : H NMR shows aromatic protons (δ 7.0–8.5 ppm) and the tosyl methyl group (δ ~2.4 ppm). C NMR confirms the nitrile carbon at ~115 ppm and sulfonyl carbons at ~145 ppm .
- LCMS : The molecular ion peak [M+H]⁺ corresponds to the molecular weight (C₁₆H₁₂N₂O₂S: ~296.3 g/mol) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Nitriles can release toxic vapors; work in a fume hood.
- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid contact with strong oxidizers or acids .
- In case of spills, neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in the reported molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs (e.g., SHELXL for refinement) to model the structure. Challenges include:
- Twinning : If twinning is detected (e.g., via PLATON), apply twin refinement with HKLF5 format.
- Disorder : Resolve sulfonyl group disorder using PART instructions and restraint parameters .
- Validate geometric parameters (bond lengths/angles) against DFT-optimized structures .
Q. What mechanistic insights explain the regioselectivity of tosylation in 1H-indole-4-carbonitrile derivatives?
- Methodological Answer : Tosylation occurs preferentially at the indole N1 position due to:
- Electron density : The indole nitrogen is more nucleophilic than the nitrile-substituted C4.
- Steric effects : Bulkier substituents at C3/C5 can shift selectivity.
- Kinetic studies : Monitor reaction progress using in situ IR to track TsCl consumption. Computational modeling (DFT) can map transition states and activation barriers .
Q. How do structural modifications (e.g., substituent variation) impact the biological activity of this compound analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the tosyl group with methylsulfonyl or acetyl to assess solubility/bioactivity. Introduce electron-withdrawing groups (e.g., -NO₂) at C5/C7 to enhance binding affinity.
- In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., kinase assays). Correlate substituent effects with logP and polar surface area .
Data Contradiction Analysis
Q. How to address conflicting purity reports for this compound across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
